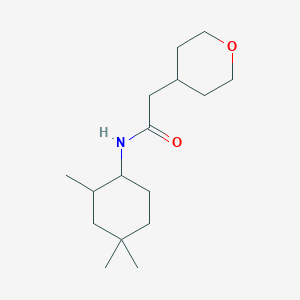
2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide, also known as OXA-23, is a carbapenemase enzyme that is responsible for the resistance of bacteria to carbapenem antibiotics. Carbapenems are a class of antibiotics that are used to treat severe bacterial infections, but their effectiveness has been compromised by the emergence of carbapenem-resistant bacteria. OXA-23 is one of the most common carbapenemase enzymes found in gram-negative bacteria, and its prevalence has become a major public health concern.
Mecanismo De Acción
2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide is a beta-lactamase enzyme that hydrolyzes the beta-lactam ring of carbapenem antibiotics, rendering them ineffective against bacteria. The enzyme is able to do this by breaking the amide bond in the beta-lactam ring, which is essential for the antibiotic's activity. This compound is also able to confer resistance to other beta-lactam antibiotics, such as penicillins and cephalosporins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to confer resistance to carbapenem antibiotics. This resistance can have serious consequences for patients with bacterial infections, as it limits the effectiveness of antibiotics and can lead to treatment failure. In addition, the overuse and misuse of antibiotics can contribute to the development of antibiotic-resistant bacteria, which is a major public health concern.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide in lab experiments include its well-established role in carbapenem resistance, its availability as a recombinant protein, and its ability to confer resistance to other beta-lactam antibiotics. However, there are also limitations to using this compound in lab experiments, including the risk of contamination and the need for specialized equipment and expertise to handle and purify the enzyme.
Direcciones Futuras
There are several future directions for research on 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide, including the development of new antibiotics that are effective against carbapenem-resistant bacteria, the identification of new mechanisms of antibiotic resistance, and the development of new strategies for combating antibiotic resistance. In addition, researchers are also exploring the use of this compound as a tool for studying the mechanisms of antibiotic resistance and for developing new antibiotics that are effective against carbapenem-resistant bacteria.
Métodos De Síntesis
The synthesis of 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide is a complex process that involves the cloning and expression of the this compound gene in a bacterial host. The gene is then purified and characterized using various biochemical and biophysical techniques. The most common method for synthesizing this compound is through recombinant DNA technology, which involves the use of plasmids to introduce the gene into a bacterial host.
Aplicaciones Científicas De Investigación
2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide has been extensively studied in the field of microbiology and infectious diseases. Its role in carbapenem resistance has been well established, and researchers are now focusing on developing new strategies to combat this resistance. This compound is also being used as a tool for studying the mechanisms of antibiotic resistance in bacteria, and for developing new antibiotics that are effective against carbapenem-resistant bacteria.
Propiedades
IUPAC Name |
2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-12-11-16(2,3)7-4-14(12)17-15(18)10-13-5-8-19-9-6-13/h12-14H,4-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLONLPEFXBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1NC(=O)CC2CCOCC2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)
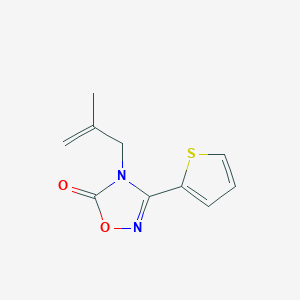
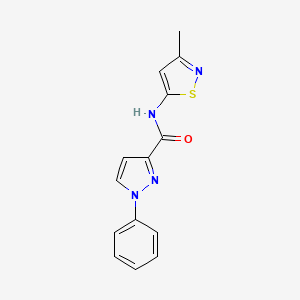
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
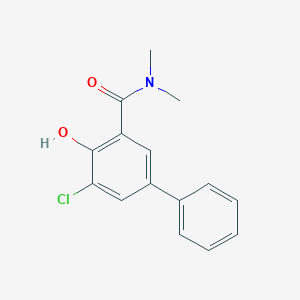
![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
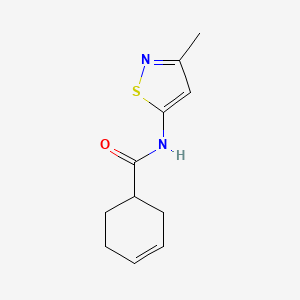
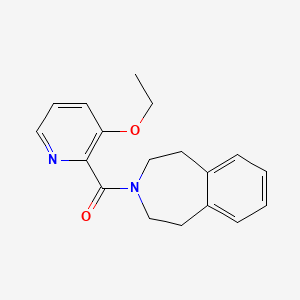
![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
